Disodium D-mannose 6-phosphate
Overview
Description
Disodium D-mannose 6-phosphate (M6P) is a molecule that plays a crucial role in various metabolic pathways. It can be used to produce glucose as an energy source, converted to mannitol to serve as an osmolyte or metabolic store, or directed to the N-glycosylation pathway . M6P is also a ligand for both cation-dependent and -independent receptors and binds, as part of an N-glycan, to mannose receptor homology domains on other proteins .
Synthesis Analysis
M6P can be synthesized using a cost-effective enzyme catalytic method, which uses polyphosphate-dependent mannose kinase from Arthrobacter species . This synthesis uses polyphosphate to replace expensive ATP, making it greener and safer than chemical synthesis .Molecular Structure Analysis
The empirical formula of Disodium D-mannose 6-phosphate is C6H11O9P · 2Na . Its molecular weight is 304.10 .Chemical Reactions Analysis
The reaction rate of M6P synthesis is very fast in the first hour, then slowly decreases, and the conversion efficiency reached 92.09% at 24 hours .Physical And Chemical Properties Analysis
Disodium D-mannose 6-phosphate is a white solid . It is soluble in water . The stock solutions are stable for up to 6 months at -20°C .Scientific Research Applications
Metabolic Pathways
Disodium D-mannose 6-phosphate (M6P) is involved in many metabolic pathways in life . It plays a crucial role in processes such as gluconeogenesis, fatty acid synthesis, and amino acid synthesis .
Disease Treatment
M6P has a wide range of applications in the treatment of many diseases . This is because M6P acts on the mannose-6-phosphate receptor (M6PR), which indirectly affects the cellular signaling pathway .
Cell Signaling
The mannose-6-phosphate receptor binds to a variety of cell membrane surfaces as well as signaling molecules of intracellular signaling pathways . Studies have shown that the mannose-6-phosphate receptor is closely related to many metabolic pathways in cells .
Enzyme Catalytic Synthesis
Researchers have explored a cost-effective enzyme catalytic synthesis method of M6P, using polyphosphate-dependent mannose kinase from Arthrobacter species . This synthesis uses polyphosphate to replace expensive ATP, making it greener and safer than chemical synthesis .
Phenotyping of Primary Human Microglia
Mannose has been used in a study to assess the phenotyping of primary human microglia . This application is crucial in understanding the behavior and characteristics of these cells.
Identification of Anogeissus latifolia Wallich
Mannose has also been used in a study to investigate the identification of Anogeissus latifolia Wallich and analyze refined gum ghatti . This application is important in the field of plant biology and biochemistry.
Mechanism of Action
Target of Action
Disodium D-mannose 6-phosphate primarily targets the mannose phosphate isomerase . This enzyme plays a crucial role in the conversion of mannose 6-phosphate to fructose 6-phosphate . Additionally, it acts as a key targeting signal for acid hydrolase precursor proteins that are transported to lysosomes .
Mode of Action
Disodium D-mannose 6-phosphate interacts with its target, mannose phosphate isomerase, and is converted to fructose 6-phosphate . This interaction inhibits the adhesion and colonization of uropathogenic Escherichia coli on the urothelium .
Biochemical Pathways
The conversion of Disodium D-mannose 6-phosphate to fructose 6-phosphate by mannose phosphate isomerase is a critical step in the glycolysis and pentose phosphate pathways . This compound also plays a significant role in the N-glycosylation pathway .
Pharmacokinetics
It is known that it is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the individual.
Result of Action
The action of Disodium D-mannose 6-phosphate results in the inhibition of bacterial adhesion to the urothelium, thereby preventing urinary tract infections . Additionally, its conversion to fructose 6-phosphate contributes to various metabolic processes, including energy production .
Action Environment
The action of Disodium D-mannose 6-phosphate is stable under neutral conditions or in the presence of pyrocatechol . It tends to decompose under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment .
Safety and Hazards
Future Directions
Research is being conducted on engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins . This could greatly enhance the efficacy of therapeutic monoclonal antibodies, extensively used in the treatment of autoimmune and inflammatory disorders or cancer .
properties
IUPAC Name |
disodium;[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4-,5-,6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLXCAHGUGIEEL-OXIHULNRSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3672-15-9 (Parent) | |
Record name | Disodium D-mannose 6-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
304.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Mannose 6-phosphate disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13972 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disodium D-mannose 6-phosphate | |
CAS RN |
33068-18-7 | |
Record name | Disodium D-mannose 6-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Mannose, 6-(dihydrogen phosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM D-MANNOSE 6-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GAU7QN1V1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.